Enhanced Lipophilicity (XLogP) Compared to 3-Bromo-N-benzyl-benzothiophene-2-carboxamide PfENR Inhibitors
The target compound's 5-trifluoromethyl substitution results in significantly higher predicted lipophilicity compared to key halogenated analogs from the same structural class. This directly impacts its transport properties and suitability for assays requiring high passive membrane permeability [REFS-1, REFS-2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide: XLogP3 = 4.3 (calculated) |
| Quantified Difference | Δ XLogP3 = +0.7 (indicating quantitatively higher lipophilicity for the target compound) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.09.15). |
Why This Matters
A 0.7 log unit increase in lipophilicity can translate to a >5-fold increase in membrane permeation rate, making this compound a more suitable starting point for developing cell-permeable probes targeting intracellular enzymes like PfENR.
- [1] PubChem. (n.d.). N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide. PubChem Compound Summary. Retrieved April 26, 2026. View Source
- [2] Banerjee, T., et al. (2011). Benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase. IUBMB Life, 63(12), 1101-1110. View Source
